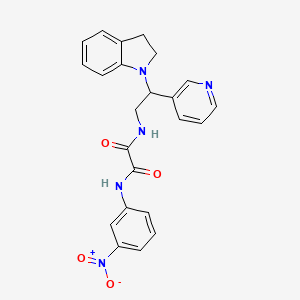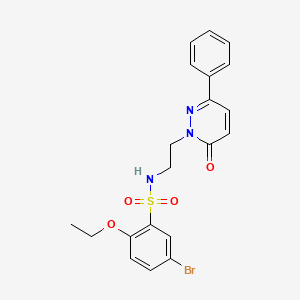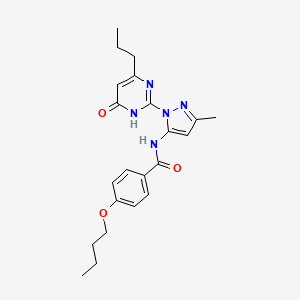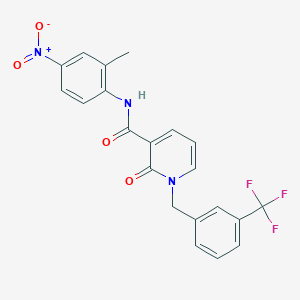![molecular formula C19H17BrF3N3OS B2509516 2-{[6-(4-bromophényl)-3-cyano-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}-N,N-diéthylacétamide CAS No. 625377-91-5](/img/structure/B2509516.png)
2-{[6-(4-bromophényl)-3-cyano-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}-N,N-diéthylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quantum Chemical Insight into Molecular Structure
The molecular structure and vibrational assignments of a novel antiviral molecule, closely related to the compound , were investigated using density functional theory (DFT) methods. The optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, with significant differences in geometry due to the substitution of electronegative atoms. The study also highlighted the presence of strong hydrogen-bonded interactions, which were confirmed by NBO analysis and supported by vibrational spectral data. These interactions contribute to the stability and potential antiviral properties of the molecule .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a series of N-substituted derivatives were synthesized through a multi-step process involving the conversion of benzoic acid into different intermediates, followed by a reaction with equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide. The successful synthesis of these compounds was confirmed by spectral characterization . Another study described the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide through a three-phase process, which also involved the use of spectral techniques for structural confirmation .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using spectroscopic techniques and quantum chemical calculations. The equilibrium geometry, intermolecular interactions, and vibrational wavenumbers were explored, revealing the presence of strong hydrogen bonds and weak intramolecular interactions. These findings were further substantiated by Hirshfeld surface analysis, which provided insights into the nature of intermolecular contacts within the crystal structure .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, with one investigation showing that reactions of 2-cyanoacetamidines with sulfonyl azides can proceed via different pathways to form a mixture of novel derivatives. The reaction outcome was influenced by the presence of a base, which involved the cyano group and resulted in different products . Additionally, cross-coupling reactions involving bromopyridine and sulfonamides were catalyzed by CuI and a pyridine derivative, leading to the synthesis of N-(3-pyridinyl)-substituted sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. Drug likeness was assessed based on Lipinski's rule, and the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were calculated. The antiviral potency of these compounds was investigated through molecular docking studies against SARS-CoV-2 protein, with binding energies indicating potential interactions with viral protease . Vibrational spectroscopic signatures were used to identify the effects of rehybridization and hyperconjugation on the stability of the molecules . Spectroscopic investigation also provided insights into the HOMO-LUMO gap, NBO, and MEP analysis, which are indicative of the compound's chemotherapeutic potential .
Applications De Recherche Scientifique
Synthèse des pyrimidin-4(3H)-ones
Le composé peut être utilisé dans la synthèse des pyrimidin-4(3H)-ones. Ce processus implique l'alkylation des 4 (5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates de sodium avec la 2-bromo-1-(4-bromophényl)éthan-1-one .
Hétérocyclisation
Le composé peut subir une hétérocyclisation pour produire un mélange de 2-{[2-(4-bromophényl)-2-oxoéthyl]sulfanyl}-4-(trifluorométhyl)pyrimidin-4(3H)-one et son produit de cyclisation intramoléculaire, la 3-(4-bromophényl)-3-hydroxy-7-trifluorométhyl-2,3-dihydro[1,3]thiazolo[3,2-a]-pyrimidin-5-one .
Activités biologiques
Le composé peut être utilisé pour étudier les activités pharmacologiques des dérivés nouvellement synthétisés. Ces dérivés ont montré des activités biologiques et pharmacologiques prometteuses .
Résistance aux médicaments antimicrobiens et anticancéreux
Le composé peut être utilisé dans le développement de nouveaux médicaments pour lutter contre la résistance aux médicaments antimicrobiens et anticancéreux par les agents pathogènes et les cellules cancéreuses .
Potentiels neurotoxiques
Le composé peut être utilisé pour étudier les potentiels neurotoxiques sur l'activité de l'AchE et le niveau de MDA dans le cerveau des alevins en association avec des paramètres comportementaux, le potentiel de nage .
Activités antioxydantes
Le composé peut être utilisé pour étudier les activités antioxydantes. Il a été rapporté que les cellules produisent des radicaux libres et des espèces réactives de l'oxygène (ROS) par le biais de leurs voies métaboliques courantes, ces composés augmentent considérablement en cas de dommages cellulaires .
Propriétés
IUPAC Name |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3N3OS/c1-3-26(4-2)17(27)11-28-18-14(10-24)15(19(21,22)23)9-16(25-18)12-5-7-13(20)8-6-12/h5-9H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFGQCKBSWPRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)
![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)
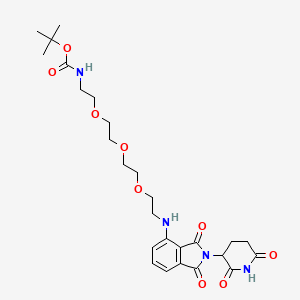
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)

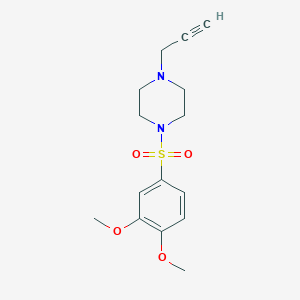
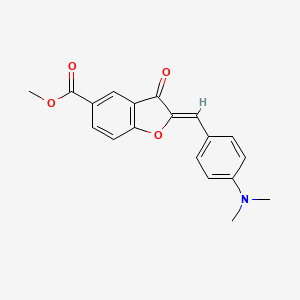
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)
